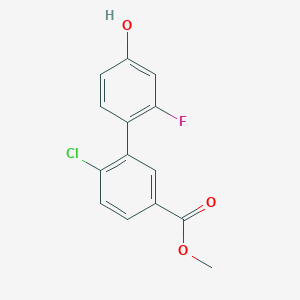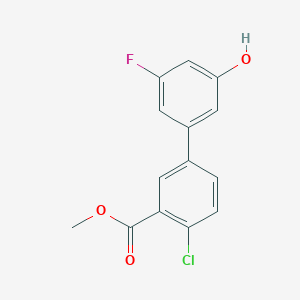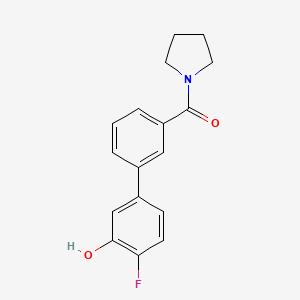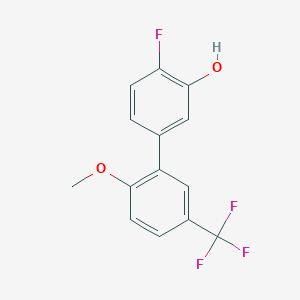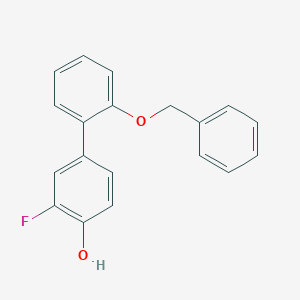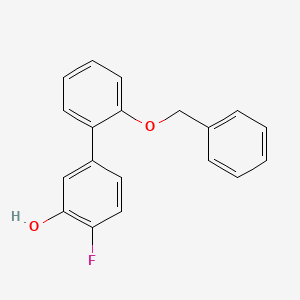
5-(2-Benzyloxyphenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% (5-BFP-95) is a compound commonly used in research laboratories for a variety of applications. It is a white crystalline solid that is soluble in organic solvents. 5-BFP-95 can be synthesized from readily available starting materials and is used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% has a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as indole derivatives and quinoline derivatives. It has also been used in the synthesis of various pharmaceuticals and agrochemicals. In addition, 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% has been used in the synthesis of fluorescent probes for the detection of various biomolecules.
Mécanisme D'action
The mechanism of action of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% is not well understood. However, it is believed that the fluorine atom present in the molecule is responsible for its reactivity. The fluorine atom is electron-withdrawing, which makes it more reactive than other aromatic compounds. This reactivity is the basis for its use in the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% are not well understood. However, it is believed that the compound may have some effects on the central nervous system. In particular, it has been suggested that 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% may act as an agonist of the GABA receptor, which is involved in the regulation of neuronal excitability. Further research is needed to better understand the biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95%.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% has several advantages for use in laboratory experiments. It is a readily available compound and can be synthesized from readily available starting materials. It is also a relatively stable compound and can be stored for long periods of time. However, there are some limitations to the use of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% in laboratory experiments. For example, it is a relatively expensive compound and may not be suitable for large scale synthesis. In addition, it is a relatively reactive compound and may not be suitable for use in some reactions.
Orientations Futures
There are several future directions for the use of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95%. One potential direction is the development of new synthetic methods for the synthesis of various organic compounds using 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% as a starting material. Another potential direction is the development of new fluorescent probes for the detection of various biomolecules using 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% as a starting material. Finally, further research is needed to better understand the biochemical and physiological effects of 5-(2-Benzyloxyphenyl)-3-fluorophenol, 95%.
Méthodes De Synthèse
5-(2-Benzyloxyphenyl)-3-fluorophenol, 95% can be synthesized from readily available starting materials. The synthesis begins with the reaction of 2-benzyloxybenzaldehyde with hydrofluoric acid in the presence of anhydrous potassium carbonate to give 5-(2-benzyloxyphenyl)-3-fluorophenol. The reaction is carried out at a temperature of 80-90°C and the reaction mixture is stirred for 2-3 hours. The reaction is then quenched with water and the product is isolated by filtration. The product is then purified by recrystallization from a suitable solvent such as ethanol.
Propriétés
IUPAC Name |
3-fluoro-5-(2-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO2/c20-16-10-15(11-17(21)12-16)18-8-4-5-9-19(18)22-13-14-6-2-1-3-7-14/h1-12,21H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHDLJWYYPAEIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684573 |
Source


|
| Record name | 2'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261972-60-4 |
Source


|
| Record name | 2'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

